Atazanavir-d6

説明

アタザナビル-d6は、ヒト免疫不全ウイルス(HIV)プロテアーゼの選択的阻害剤であるアタザナビル1の重水素標識誘導体です。 アタザナビルは、HIV/AIDSの治療に広く使用されており、HIV-1感染細胞におけるウイルスのGagおよびGag-Polポリタンパク質のウイルス特異的な処理を阻害する能力で知られています 。 アタザナビル-d6における重水素標識は、主に薬物動態研究や薬物代謝研究など、研究目的で使用されます .

準備方法

アタザナビル-d6の合成には、アタザナビル分子に重水素原子を組み込むことが含まれます。これは、重水素化された試薬を使用するなど、さまざまな合成経路によって達成できます。

重水素交換反応: この方法は、重水素化された試薬を使用するなど、さまざまな合成経路によって達成できます。

アタザナビル-d6の工業生産方法は、アタザナビルに使用されているものと同様であり、重水素原子の組み込みを保証するための追加手順が含まれています。 これらの方法は通常、クロマトグラフィーなどの精製技術に加えて、保護と脱保護の手順を含む多段階合成プロセスを伴います .

化学反応の分析

アタザナビル-d6は、以下を含むさまざまな化学反応を起こします。

酸化: アタザナビル-d6は、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で酸化反応を起こす可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 置換反応には、アタザナビル-d6の官能基を他の基で置換することが含まれ、通常はハロゲンやアルキル化剤などの試薬を使用します.

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、特定の温度や圧力の条件が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります .

科学的研究の応用

Overview:

Therapeutic drug monitoring is crucial for optimizing antiretroviral therapy in HIV patients. Atazanavir-d6 facilitates the assessment of plasma levels of atazanavir, helping clinicians adjust dosages to achieve therapeutic efficacy while minimizing toxicity.

Case Study Example:

A clinical study focused on patients with persistent viral replication despite highly active antiretroviral therapy (HAART). The study utilized this compound to monitor drug levels accurately and assess the therapeutic outcomes of switching to an atazanavir-based regimen. Results indicated improved viral suppression correlating with appropriate dosing adjustments based on monitored levels .

Drug Interaction Studies

Overview:

Understanding drug interactions is vital for effective HIV treatment regimens. This compound serves as a valuable tool in assessing how other medications may affect the pharmacokinetics of atazanavir.

Case Study Example:

Research has shown that co-administration of certain drugs can significantly alter atazanavir levels. In one study, this compound was used to evaluate interactions with common medications prescribed alongside antiretrovirals. The findings highlighted that certain antifungal agents increased atazanavir concentrations, necessitating careful monitoring and potential dosage adjustments .

Structural and Conformational Studies

Overview:

this compound is also utilized in studies focusing on the structural properties and conformations of protease inhibitors in different solvents, which can influence their activity.

Case Study Example:

A research paper presented solution conformations of atazanavir in deuterated solvents, including DMSO-d6 and chloroform. The study provided insights into how these conformations affect the binding affinity to the HIV protease enzyme, contributing to a better understanding of its mechanism of action .

作用機序

アタザナビル-d6は、HIV-1プロテアーゼ酵素を選択的に阻害することで効果を発揮します。この酵素は、ウイルスの複製に必要な成熟した機能的なタンパク質に、ウイルスのGagおよびGag-Polポリタンパク質を処理するために不可欠です。 アタザナビル-d6は、HIV-1プロテアーゼの活性部位に結合することで、成熟したビリオンの形成を防ぎ、ウイルス複製を阻害します .

類似の化合物との比較

アタザナビル-d6は、重水素標識により、他のプロテアーゼ阻害剤の中でユニークです。この標識は、安定性を高め、詳細な薬物動態研究を可能にします。類似の化合物には以下が含まれます。

リトナビル: 他の抗レトロウイルス薬との併用でHIV治療に使用される別のプロテアーゼ阻害剤です。

ダルナビル: 薬剤耐性株のHIVに対する高い効力と有効性で知られています。

アタザナビル-d6は、特に薬物代謝や相互作用の精密な追跡を必要とする研究における研究用途における特定の使用により際立っています。

類似化合物との比較

Atazanavir-d6 is unique among protease inhibitors due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Ritonavir: Another protease inhibitor used in combination with other antiretrovirals for the treatment of HIV.

Darunavir: Known for its high potency and effectiveness against drug-resistant strains of HIV.

Lopinavir: Often used in combination with Ritonavir to enhance its pharmacokinetic profile.

This compound stands out due to its specific use in research applications, particularly in studies requiring precise tracking of drug metabolism and interactions.

生物活性

Atazanavir-d6 is a deuterated form of atazanavir, an HIV-1 protease inhibitor widely used in antiretroviral therapy. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical implications, and case studies that illustrate its effects in various patient populations.

This compound functions primarily as an inhibitor of the HIV-1 protease, a crucial enzyme in the viral life cycle. By binding to the active site of the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, inhibiting the maturation of infectious virions. This mechanism is similar to that of its non-deuterated counterpart but may offer advantages in terms of metabolic stability and pharmacokinetics due to the presence of deuterium.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences from atazanavir. Key parameters include:

| Parameter | This compound (400 mg) | Atazanavir (400 mg) |

|---|---|---|

| Absorption | Rapid; T_max ~ 2.5 h | Rapid; T_max ~ 2.5 h |

| Bioavailability | Increased by food | Increased by food |

| Half-life | 8.9 hours | 7-11 hours |

| Metabolism | CYP3A4 substrate | CYP3A4 substrate |

| Elimination | 79% feces, 13% urine | 79% feces, 13% urine |

This compound exhibits nonlinear pharmacokinetics with a greater than dose-proportional increase in area under the curve (AUC) and maximum concentration (C_max) values over a range of doses. The half-life is approximately 8.9 hours, with steady-state concentrations achieved within several days of dosing.

Efficacy

This compound has demonstrated comparable antiviral efficacy to other protease inhibitors like ritonavir-boosted lopinavir and efavirenz in both treatment-naive and treatment-experienced patients. Its lower impact on lipid profiles makes it particularly suitable for patients who are prone to hyperlipidemia .

Safety Profile

While generally well-tolerated, this compound can lead to specific side effects such as unconjugated hyperbilirubinemia and nephrolithiasis. A notable case study highlighted a patient who developed nephrolithiasis while on a regimen including atazanavir, emphasizing the need for monitoring renal function during therapy .

Drug Interactions

This compound is both a substrate and an inhibitor of CYP3A4 and P-glycoprotein, which necessitates caution when co-administering with other medications that are metabolized by these pathways . The presence of deuterium may alter its interaction profile slightly, potentially reducing the risk of certain drug-drug interactions.

Case Studies

- Ventricular Tachycardia : Two cases were reported where patients experienced symptomatic ventricular tachycardia associated with prolonged QT intervals while on ritonavir-boosted atazanavir. Discontinuation led to resolution of symptoms, indicating a potential cardiac risk associated with this class of drugs .

- Nephrolithiasis : A case study documented nephrolithiasis in an HIV patient treated with atazanavir-based therapy. The incidence highlights the importance of hydration and monitoring kidney function during treatment .

特性

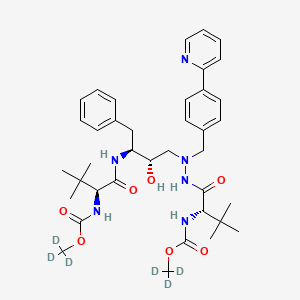

IUPAC Name |

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-ORLNJQPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678684 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-50-5 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。